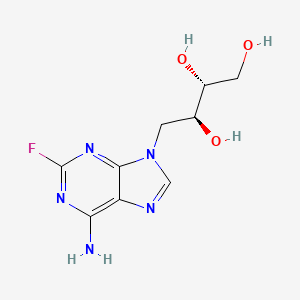![molecular formula C20H18O3 B12522000 Methyl 4-{[(2-methylnaphthalen-1-yl)oxy]methyl}benzoate CAS No. 833485-04-4](/img/structure/B12522000.png)
Methyl 4-{[(2-methylnaphthalen-1-yl)oxy]methyl}benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-{[(2-methylnaphthalen-1-yl)oxy]methyl}benzoate is a chemical compound known for its unique structure and properties. It is composed of a benzoate ester linked to a methylnaphthalene moiety through an oxy-methyl bridge.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-{[(2-methylnaphthalen-1-yl)oxy]methyl}benzoate typically involves the reaction of 2-methylnaphthalene with methyl 4-hydroxybenzoate in the presence of a suitable base and a coupling agent. The reaction conditions often include:
Base: Sodium hydride (NaH) or potassium carbonate (K2CO3)
Coupling Agent: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
Temperature: 60-80°C
Reaction Time: 12-24 hours
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent recovery and recycling are also crucial aspects of industrial production to minimize waste and reduce costs .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-{[(2-methylnaphthalen-1-yl)oxy]methyl}benzoate can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3)
Reduction: Employing reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)
Substitution: Nucleophilic substitution reactions with reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu)
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium at room temperature
Reduction: LiAlH4 in anhydrous ether or tetrahydrofuran (THF) at low temperatures
Substitution: NaOCH3 in methanol or KOtBu in tert-butanol at elevated temperatures
Major Products
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of alcohols or alkanes
Substitution: Formation of ether derivatives or substituted benzoates
Aplicaciones Científicas De Investigación
Methyl 4-{[(2-methylnaphthalen-1-yl)oxy]methyl}benzoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry
Industry: Utilized in the production of specialty chemicals, dyes, and polymers
Mecanismo De Acción
The mechanism of action of Methyl 4-{[(2-methylnaphthalen-1-yl)oxy]methyl}benzoate involves its interaction with specific molecular targets and pathways. It may act by:
Binding to Enzymes: Inhibiting or modulating enzyme activity
Interacting with Receptors: Affecting signal transduction pathways
Modulating Gene Expression: Influencing transcription factors and gene regulatory networks
These interactions can lead to various biological effects, including antimicrobial, anticancer, and anti-inflammatory activities .
Comparación Con Compuestos Similares
Methyl 4-{[(2-methylnaphthalen-1-yl)oxy]methyl}benzoate can be compared with similar compounds such as:
- Methyl 4-{[(7-methylnaphthalen-1-yl)oxy]methyl}benzoate
- Methyl 4-(2-methylnaphthalen-1-yl)-4-oxobutanoate
- Methyl 4-((3,5-di-tert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl)benzoate
These compounds share structural similarities but differ in their specific substituents and functional groups, leading to variations in their chemical reactivity and biological activities .
Propiedades
Número CAS |
833485-04-4 |
|---|---|
Fórmula molecular |
C20H18O3 |
Peso molecular |
306.4 g/mol |
Nombre IUPAC |
methyl 4-[(2-methylnaphthalen-1-yl)oxymethyl]benzoate |
InChI |
InChI=1S/C20H18O3/c1-14-7-10-16-5-3-4-6-18(16)19(14)23-13-15-8-11-17(12-9-15)20(21)22-2/h3-12H,13H2,1-2H3 |
Clave InChI |
VYTPQDQRKCPAKT-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C2=CC=CC=C2C=C1)OCC3=CC=C(C=C3)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


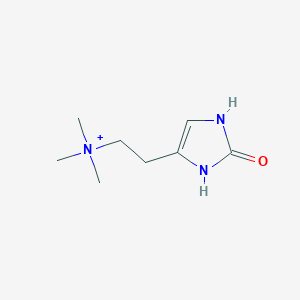
![Urea, N-[[1,4-bis(phenylmethyl)-2-piperazinyl]methyl]-N'-hexyl-](/img/structure/B12521938.png)
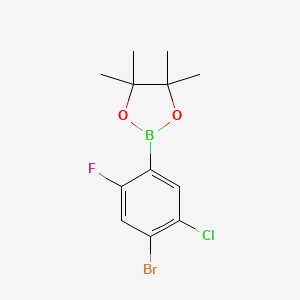
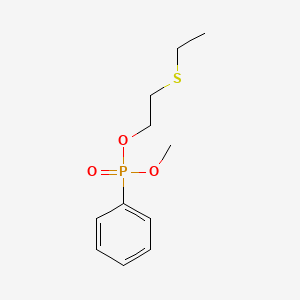
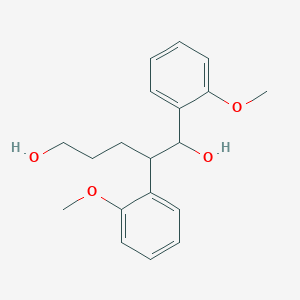
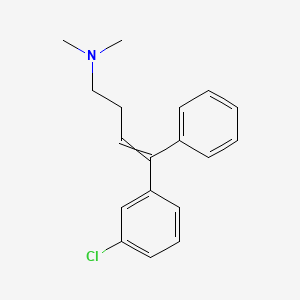
![[(4-Iodophenyl)methanetriyl]tris(trimethylsilane)](/img/structure/B12521974.png)

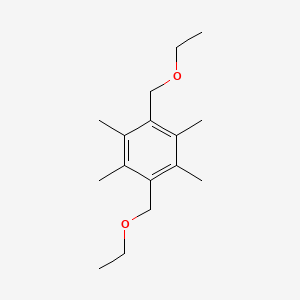

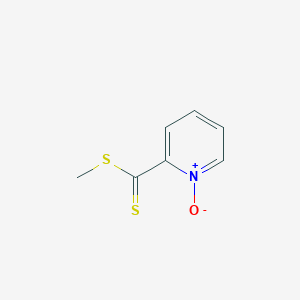
![1H-Indole, 3-[[5-(4-nitrophenyl)-1-phenyl-1H-1,2,4-triazol-3-yl]methyl]-](/img/structure/B12522005.png)
![9,9-Dimethyl-2-[6-(octyloxy)naphthalen-2-yl]-9H-fluorene](/img/structure/B12522008.png)
